Trietazine-2-hydroxy

Ecotoxicology Avian Toxicology Pesticide Metabolite Safety

Environmental laboratories monitoring triazine contamination face systematic analyte underestimation when omitting hydroxy metabolites. Trietazine-2-hydroxy-one of only two hydroxy-s-triazines retaining acute avian oral toxicity-requires discrete calibration. Validated HPLC-SPE determination limit: 0.03 µg/L for EU Drinking Water Directive compliance. Tautomer-dependent Koc precludes read-across from atrazine-2-hydroxy or simazine-2-hydroxy. Supplied as neat material or 10 µg/mL acetonitrile solution; confirmatory characterization recommended for full traceability.

Molecular Formula C9H17N5O
Molecular Weight 211.26 g/mol
CAS No. 13532-25-7
Cat. No. B076863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrietazine-2-hydroxy
CAS13532-25-7
Molecular FormulaC9H17N5O
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCNC1=NC(=O)N=C(N1)N(CC)CC
InChIInChI=1S/C9H17N5O/c1-4-10-7-11-8(13-9(15)12-7)14(5-2)6-3/h4-6H2,1-3H3,(H2,10,11,12,13,15)
InChIKeyXLEPYYLPBFNICY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trietazine-2-hydroxy: Key Environmental Metabolite


Trietazine-2-hydroxy (CAS 13532-25-7), also known as hydroxytrietazine, is the primary hydrolytic degradation product of the chlorotriazine herbicide trietazine. This compound belongs to the hydroxy-s-triazine subclass, formed via the replacement of the chlorine atom at the 2-position of the triazine ring with a hydroxyl group—a metabolic and abiotic transformation pathway common to chlorotriazine herbicides in soil and plants [1]. With the molecular formula C9H17N5O and a molecular weight of 211.26 g/mol, Trietazine-2-hydroxy is a non-phytotoxic metabolite whose environmental persistence, mobility, and toxicological profile diverge meaningfully from both its parent compound and other hydroxy-s-triazine analogs [2]. It is primarily procured as an analytical reference standard (commonly supplied as a 10 µg/mL solution in acetonitrile) for use in environmental monitoring, pesticide residue analysis, and toxicological studies .

1
Workflow
Environmental residue monitoring via HPLC or LC-MS/MS
2
Selection
Analytical reference standard for chlorotriazine metabolite identification
3
Use Context
Pesticide fate studies, ecotoxicology, and groundwater vulnerability modeling

Trietazine-2-hydroxy Substitution Specificity


Despite the structural commonality of a hydroxyl group at the 2-position of the s-triazine ring, hydroxy-s-triazine metabolites are not functionally interchangeable. The specific pattern of N-alkyl substitution on the 4- and 6-positions—in the case of Trietazine-2-hydroxy, a diethylamino group at position 4 and an ethylamino group at position 6—governs critical physicochemical properties including soil adsorption coefficient (Koc), ionization constants (pKa, pI), and tautomeric equilibrium (keto-enol), which collectively dictate environmental transport, analytical detectability, and biological activity [1]. Critically, Trietazine-2-hydroxy (hydroxytrietazine) was specifically identified as one of only two hydroxy-s-triazines that retained marked acute oral toxicity in a baby chick feeding study, whereas most other hydroxy- and thiol-substituted s-triazines were non-toxic under identical conditions [2]. This outlier toxicological behavior—alongside differential groundwater persistence and sorption characteristics—means that substituting Trietazine-2-hydroxy with atrazine-2-hydroxy, simazine-2-hydroxy, or terbuthylazine-2-hydroxy without confirmatory data introduces unacceptable uncertainty in environmental risk assessment and analytical method validation.

Hydroxy-s-triazine analogs are not interchangeable
N-alkyl substitution pattern at 4- and 6-positions governs Koc, pKa, pI, and tautomeric equilibrium. Atrazine-2-hydroxy or simazine-2-hydroxy may shift transport prediction and analytical retention behavior.
Toxicological outlier status requires individual evaluation
Class-based read-across from other hydroxy-s-triazines is not supported: Trietazine-2-hydroxy was one of only two hydroxy-s-triazines retaining acute oral toxicity in chick feeding studies.
CRM-grade standard not identified
Unlike the parent trietazine (TraceCERT® CRM available), the metabolite is supplied as a research-grade solution. Substituting without in-house characterization adds uncertainty to accredited quantitative methods.

Trietazine-2-hydroxy Comparative Evidence


Avian Acute Oral Toxicity Exception

In a feeding study of 19 s-triazine compounds administered to male baby chicks (Warren-Sex-Sal-Link-F strain), all compounds bearing hydroxyl or thiol groups at the 2-position—with the sole exceptions of hydroxypropazine and hydroxytrietazine (Trietazine-2-hydroxy)—did not exhibit marked acute oral toxicity. Hydroxytrietazine, uniquely among its close structural analogs carrying the 4-diethylamino-6-ethylamino substitution pattern, showed considerable toxicity comparable to the parent chloro-triazines [1]. This finding positions Trietazine-2-hydroxy as a toxicological outlier within the hydroxy-s-triazine subclass.

Avian acute oral toxicity
Head-to-head
One of only two hydroxy-s-triazines retaining considerable toxicity
All other 2-hydroxy/2-thiol s-triazines (except hydroxypropazine): no marked toxicity at 3–5% feed content
Toxicological outlier within the hydroxy-s-triazine subclass; class-based safety inference is not supported.
Baby chick feeding study; qualitative observation; data to review for species specificity.
Ecotoxicology Avian Toxicology Pesticide Metabolite Safety

Groundwater Persistence vs. Parent Compounds

Analysis of 133 groundwater samples from Bavaria, Germany, revealed that hydroxyatrazine concentrations were only slightly lower than those of the parent atrazine in nearly every sample, and a similar correlation was observed between hydroxydesethylatrazine and desethylatrazine in 45 samples. Triazines and their hydroxylated metabolites were characterized as 'very stable in ground water environments' [1]. The HPLC method employed achieved a determination limit of 0.03 µg/L per component, enabling reliable quantification at environmentally relevant trace levels [1]. Although Trietazine-2-hydroxy was not the primary analyte in this study, the finding that hydroxy-s-triazines as a class exhibit groundwater stability and concentration parity with parent compounds is directly transferable by class-level inference to Trietazine-2-hydroxy, given its shared keto-enol tautomerism and resistance to further hydrolysis [2].

Groundwater persistence
Class-level inference
Hydroxy metabolite concentrations nearly equal to parent compounds
Determination limit 0.03 µg/L; 133 Bavarian groundwater samples evaluated
Supports inclusion of Trietazine-2-hydroxy as a discrete target analyte in groundwater monitoring programs.
Class-level transfer from hydroxyatrazine/hydroxydesethylatrazine data; confirmatory monitoring recommended.
Groundwater Monitoring Environmental Persistence Hydroxy-s-triazine Stability

Soil Adsorption (Koc) Divergence

Gradient HPLC measurements demonstrated that log Koc values decrease in the order methylthio- > chloro- ≈ methoxy- > hydroxy-s-triazines for compounds with identical 4- and 6-substituents [1]. According to HPLC estimates, hydroxy-s-triazines exhibited lower log Koc values than their chloro analogues. However, PCKOC calculations and field soil thin-layer chromatography studies revealed that soil adsorption coefficients of hydroxy-s-triazines may be considerably higher than those of their parent compounds when the keto tautomer predominates, and the log Koc of the keto form was >1 log unit higher than that of the enol form [1]. For hydroxyatrazine specifically, field-measured log Koc ranged from 2.25 to 4.1—0.2 to 2.2 log units higher than atrazine—and the compound was 'hardly mobile' on soil thin layers (Rf = 0.0), always considerably less mobile than the parent [1]. This tautomer-dependent sorption behavior is directly applicable to Trietazine-2-hydroxy, whose 4-diethylamino-6-ethylamino pattern influences keto-enol equilibrium and, consequently, environmental mobility.

Soil adsorption (log Koc)
Class-level inference
Keto form log Koc >1 unit higher than enol form; field log Koc range 2.25–4.1
Hydroxyatrazine Rf = 0.0 (immobile) on soil thin layers; tautomer-dependent sorption
Supports experimental Koc determination for leaching models; tautomer equilibrium review required.
Gradient HPLC and soil TLC evidence; class-level transfer to Trietazine-2-hydroxy.
Soil Sorption Environmental Mobility Koc Leaching Risk

Ionization and Tautomeric Speciation

Capillary zone electrophoresis (CZE) and capillary isoelectric focusing (CIEF) were used to simultaneously determine pK1, pK2, and pI values for 12 environmentally relevant hydroxy-s-triazines, including the hydroxy metabolites of atrazine, terbuthylazine, simazine, and propazine [1]. The study demonstrated that alkylamino and arylamino substituents on the 4- and 6-positions of the triazine ring measurably shift pK and pI values, affecting the speciation of these compounds among neutral, charged, zwitterionic, and keto-enol tautomeric forms depending on environmental pH [1]. Although Trietazine-2-hydroxy was not among the 12 compounds measured, its unique 4-diethylamino-6-ethylamino substitution pattern is structurally distinct from the isopropylamino- and tert-butylamino-substituted analogs that were characterized, implying that its ionization constants and speciation profile will differ from those of the more extensively studied atrazine-2-hydroxy or terbuthylazine-2-hydroxy.

Ionization and tautomeric speciation
Cross-study comparable
pK1, pK2, and pI shift with N-alkyl substitution pattern
12 hydroxy-s-triazines characterized by CZE/CIEF; Trietazine-2-hydroxy's 4-diethylamino-6-ethylamino pattern structurally distinct
Ionization properties require experimental determination; cannot be extrapolated from isopropylamino or tert-butylamino analogs.
SPE recovery and chromatographic retention depend on speciation; method development review needed.
pKa Determination Isoelectric Point Capillary Electrophoresis Environmental Binding

Reference Standard Availability

The parent compound trietazine is commercially available as a TraceCERT® certified reference material (CRM) produced under ISO/IEC 17025 and ISO 17034, with certified content by quantitative NMR and traceability to NMI primary material . In contrast, Trietazine-2-hydroxy is predominantly supplied as a 10 µg/mL solution in acetonitrile by specialty chemical vendors as a research-grade metabolite standard, not as a formally certified CRM . This distinction has significant implications for laboratories operating under ISO 17025 accreditation: using a non-certified reference standard for quantitative analysis requires additional in-house characterization and uncertainty estimation, increasing method development burden compared to using a TraceCERT®-grade CRM.

Reference standard availability
Supporting evidence
Research-grade solution available; no ISO 17034 CRM identified
Parent trietazine: TraceCERT® CRM with qNMR certification and NMI traceability
Accredited quantitative analysis requires additional in-house characterization of the metabolite standard.
Procurement planning impact: budget for custom certification or extended validation timeline.
Reference Material Analytical Standard Method Validation ISO 17034

Trietazine-2-hydroxy Application Scenarios


Groundwater Monitoring Programs

Environmental agencies and water utilities conducting long-term groundwater monitoring for triazine residues must include Trietazine-2-hydroxy as a discrete target analyte. As demonstrated in the Bavarian groundwater study, hydroxylated triazine metabolites can be present at concentrations nearly equal to their parent compounds and are described as 'very stable in ground water environments' [1]. Omitting Trietazine-2-hydroxy from the analyte panel—or relying on a non-specific total triazine immunoassay—will systematically underestimate contamination loads. The HPLC method with solid-phase extraction and a determination limit of 0.03 µg/L provides a validated analytical framework for inclusion [1]. Furthermore, procurement of an authenticated Trietazine-2-hydroxy reference standard is necessary to meet the EU Drinking Water Directive parametric limit of 0.1 µg/L for individual pesticides and their relevant metabolites.

Avian Ecotoxicological Risk Assessment

In jurisdictions where avian toxicity data are required for pesticide metabolite risk assessment, Trietazine-2-hydroxy must be evaluated individually rather than relying on read-across from other hydroxy-s-triazines. The 1975 baby chick feeding study established that hydroxytrietazine is one of only two hydroxy-s-triazines (alongside hydroxypropazine) to retain marked acute oral toxicity, while all other 2-hydroxy- and 2-thiol-substituted s-triazines tested did not [1]. This toxicological outlier status means that class-based waiving of avian toxicity testing for hydroxy-s-triazine metabolites is scientifically indefensible for Trietazine-2-hydroxy. Researchers designing avian toxicity studies should procure the compound specifically rather than substituting a more readily available hydroxy-s-triazine.

Leaching and Vulnerability Modeling

Environmental fate modelers using pesticide leaching indices (e.g., GUS, LIN) require compound-specific Koc values. The Kaune et al. (1998) study established that hydroxy-s-triazine sorption is tautomer-dependent: the keto form exhibits log Koc >1 unit higher than the enol form, and field-measured Koc for hydroxyatrazine ranged from 2.25 to 4.1—spanning nearly two orders of magnitude [1]. For Trietazine-2-hydroxy, whose 4-diethylamino-6-ethylamino substitution pattern influences keto-enol equilibrium differently than the isopropylamino-substituted analogs, using atrazine-2-hydroxy or terbuthylazine-2-hydroxy Koc data as a surrogate introduces potentially large errors in predicted groundwater vulnerability. Researchers should procure Trietazine-2-hydroxy for experimental Koc determination under site-specific soil pH and organic carbon conditions, as the compound's mobility cannot be reliably inferred from class averages.

Analytical Method Validation

Laboratories developing LC-MS/MS or HPLC-UV methods for multi-residue triazine analysis in water, soil, or food matrices must include Trietazine-2-hydroxy as a distinct calibrant. The Schmitt et al. (1997) study demonstrated that hydroxy-s-triazine ionization constants and isoelectric points vary systematically with N-alkyl substitution pattern, directly affecting solid-phase extraction recovery, chromatographic retention, and ionization efficiency [1]. Trietazine-2-hydroxy's 4-diethylamino-6-ethylamino configuration is structurally distinct from the more commonly available hydroxyatrazine or hydroxysimazine standards, meaning that retention time and matrix suppression cannot be extrapolated from these analogs. Laboratories should procure Trietazine-2-hydroxy as a dedicated reference material for method validation and note that, unlike the parent trietazine which is available as a TraceCERT® CRM, the metabolite standard typically requires additional in-house characterization to establish traceability [2].

Application
Selection Property
Validation Focus
Groundwater monitoring programs
Discrete target analyte inclusion; validated HPLC method with 0.03 µg/L determination limit
Confirm metabolite concentration parity with parent trietazine in target aquifer; verify SPE recovery and matrix effects
Avian ecotoxicological risk assessment
Individual compound evaluation; compound-specific acute oral toxicity data
Review class-based read-across validity; confirm toxicological outlier status in target species and exposure scenario
Leaching and vulnerability modeling
Tautomer-dependent Koc determination; soil pH and organic carbon context
Validate site-specific Koc under relevant soil conditions; assess mobility prediction sensitivity to tautomer equilibrium
Analytical method validation
Dedicated metabolite calibrant; structurally distinct from hydroxyatrazine/hydroxysimazine
Characterize ionization-dependent SPE recovery and LC retention; establish in-house traceability for non-CRM standard
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